methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of a suitable azaspiro compound with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: 6-azaspiro[2.5]octane
Reagent: Methyl chloroformate
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using suitable reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), often in anhydrous solvents.
Major Products Formed
Substitution: Various substituted azaspiro compounds.
Hydrolysis: 1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid.
Reduction: 1-chloro-6-azaspiro[2.5]octane-1-methanol.
Scientific Research Applications
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its spirocyclic structure.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- 1-chloro-6-azaspiro[2.5]octane-1-carboxylate
- 6-azaspiro[2.5]octane-1-carboxylate derivatives
Uniqueness
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is unique due to the presence of both a spirocyclic structure and a chloro substituent. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for unique biological interactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses.
Properties
CAS No. |
2624141-85-9 |
---|---|
Molecular Formula |
C9H15Cl2NO2 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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